
2-(3-(Pyridin-2-yl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Pyridin-2-yl)phenyl)ethanamine is an organic compound with the molecular formula C13H14N2 It is a derivative of phenylethylamine, where the phenyl group is substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyridin-2-yl)phenyl)ethanamine typically involves the reaction of 3-(pyridin-2-yl)benzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyridin-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-(Pyridin-2-yl)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Pyridin-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanamine: A simpler analog with similar structural features but lacking the phenyl group.
3-(Pyridin-2-yl)phenylamine: Similar structure but with the amine group directly attached to the phenyl ring.
Uniqueness
2-(3-(Pyridin-2-yl)phenyl)ethanamine is unique due to the presence of both the pyridinyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(3-pyridin-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H14N2/c14-8-7-11-4-3-5-12(10-11)13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2 |
InChI Key |
QTRCRRCTJKGYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


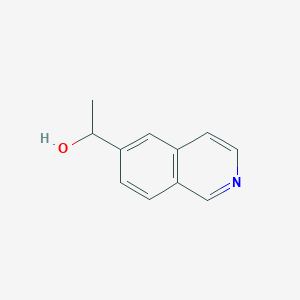
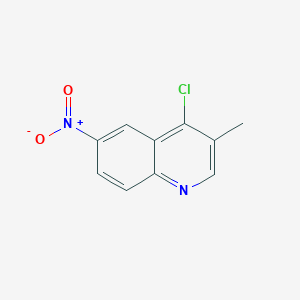
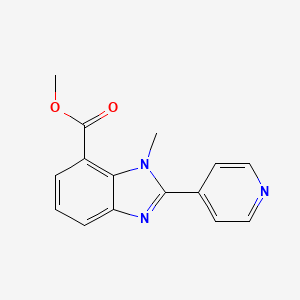
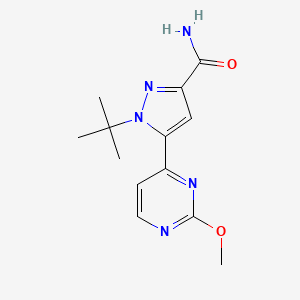
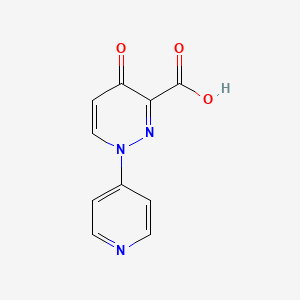
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
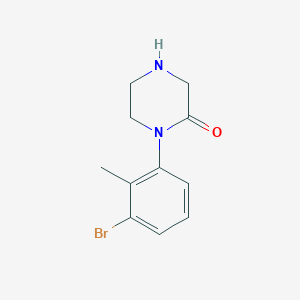
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

